Methoxybrassenin B
Description
Structure
3D Structure
Properties
CAS No. |
142449-75-0 |
|---|---|
Molecular Formula |
C13H14N2O2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-1-methoxyindole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2S2/c1-17-15-8-10(9-6-4-5-7-11(9)15)12(16)14-13(18-2)19-3/h4-8H,1-3H3 |
InChI Key |
NFGCTENDKLNJTI-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)N=C(SC)SC |
melting_point |
73 - 74 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Methoxybrassenin B
Enzymatic Mechanisms and Biosynthetic Regulation
The biosynthesis of Methoxybrassenin B is a complex process involving several key enzymatic reactions and regulatory steps. It originates from the precursor indole (B1671886) glucosinolate and proceeds through a series of modifications to yield the final compound. pnas.orgpnas.org
Role of Myrosinase-Catalyzed Activation
The initial step in the biosynthetic pathway of many indole phytoalexins, including the precursors to this compound, is the activation of indole glucosinolate. pnas.orgpnas.org This activation is catalyzed by myrosinases, which are a class of thioglucoside glucohydrolases. pnas.org Upon tissue damage or pathogen attack, myrosinase hydrolyzes the thioglucosidic bond in indole glucosinolate, leading to the formation of an unstable aglycone. frontiersin.org This aglycone then rearranges to form indole-3-isothiocyanate, a reactive intermediate. pnas.orgpnas.org
Recent research has identified specific myrosinases, termed Brassinin-Associated β-Glucosidases (BABGs), in Brassica rapa that are implicated in the biosynthesis of brassinin (B1667508), a direct precursor to other phytoalexins. frontiersin.org These BABGs are distinct from the classical myrosinases and are strongly induced upon pathogen elicitation, suggesting their dedicated role in the phytoalexin defense response. pnas.org The activation of indole glucosinolate by these specialized myrosinases is a critical control point in the pathway. pnas.orgpnas.org
Involvement of Cytochrome P450 Enzymes (CYP79B2, CYP71B15) in Pathway Progression
Cytochrome P450 monooxygenases (CYPs) are a large family of heme-containing enzymes that play a crucial role in the biosynthesis of a wide variety of plant secondary metabolites, including phytoalexins. wikipedia.orgmdpi.com In the context of indole phytoalexin biosynthesis, specific CYP enzymes are responsible for key oxidative transformations.
The biosynthesis of the indole glucosinolate precursor itself involves the enzyme CYP79B2, which catalyzes the conversion of tryptophan to indole-3-acetaldoxime. preprints.orgnih.gov While not directly in the final steps to this compound, this initial conversion is foundational for the entire pathway.
Further down the pathway, after the formation of brassinin, other CYPs are involved in the subsequent oxidative tailoring that can lead to a diversity of phytoalexins. For instance, in the biosynthesis of the related phytoalexin camalexin, the enzyme CYP71B15 (also known as PAD3) is a key catalyst. preprints.orgmdpi.com While the specific P450s for the final steps to this compound are part of a broader family of oxidative enzymes, the involvement of CYPs in the modification of the indole ring and side chain is a well-established principle in phytoalexin biosynthesis. nih.gov
Transcriptional Regulation of Biosynthetic Genes
The production of phytoalexins like this compound is tightly regulated at the transcriptional level, ensuring that these defense compounds are synthesized rapidly and locally in response to pathogen attack or other stress signals. nih.govnih.gov The expression of the biosynthetic genes, including those encoding myrosinases and cytochrome P450 enzymes, is induced by these stimuli. nih.gov
Several families of transcription factors (TFs) have been identified as key regulators of phytoalexin biosynthetic pathways. These include WRKY, MYB, and NAC family proteins. mdpi.comresearchgate.net For example, in Arabidopsis, WRKY33 has been shown to directly regulate the transcription of genes involved in the biosynthesis of Trp-derived phytoalexins. mdpi.com Similarly, the NAC transcription factor ANAC042 has been found to regulate genes for the synthesis of both conserved and lineage-specific phytoalexins. preprints.orgmdpi.com These transcription factors act as molecular switches that integrate defense signals and activate the coordinated expression of the necessary biosynthetic genes. researchgate.net This regulatory network allows the plant to mount a precise and efficient chemical defense.
Oxidative Tailoring and Rearrangement Processes
The structural diversity of indole phytoalexins, including this compound, arises from a series of oxidative tailoring and rearrangement reactions that modify a common precursor, brassinin. pnas.orgresearchgate.net It is estimated that over 30 different phytoalexins are derived from the oxidative modification and rearrangement of the brassinin scaffold. pnas.orgresearchgate.net
These tailoring reactions can include hydroxylations, methoxylations, and cyclizations, which are often catalyzed by cytochrome P450 enzymes and other oxidoreductases. nih.govuni-halle.de For this compound, the key structural feature is the methoxy (B1213986) group attached to the indole ring. Feeding studies have suggested that 1-methoxybrassenin B is derived from the 1-methoxy derivative of brassinin. pnas.orgnih.gov This indicates a specific enzymatic step responsible for the methoxylation of the indole nitrogen.
The proposed biosynthetic pathway involves the initial formation of brassinin from indole-3-isothiocyanate. Brassinin then serves as a substrate for further modifications. Oxidative processes can lead to the formation of cyclized derivatives like cyclobrassinin, and subsequent methoxylation and other rearrangements can generate the diverse array of related phytoalexins found in Brassicaceae. pnas.orgresearchgate.net
Table of Research Findings on this compound Biosynthesis:
| Enzyme/Process | Role in Biosynthesis | Key Findings | References |
|---|---|---|---|
| Myrosinase (e.g., BABG) | Activation of indole glucosinolate | Catalyzes the hydrolysis of indole glucosinolate to form the reactive intermediate indole-3-isothiocyanate. Specific myrosinases (BABGs) are induced by pathogens. | pnas.orgpnas.orgfrontiersin.org |
| Cytochrome P450 (e.g., CYP79B2) | Precursor biosynthesis and oxidative tailoring | CYP79B2 is involved in the initial conversion of tryptophan. Other CYPs are responsible for oxidative modifications of the brassinin scaffold. | preprints.orgnih.govmdpi.com |
| Transcription Factors (e.g., WRKY, NAC) | Regulation of biosynthetic gene expression | Induce the expression of myrosinase and CYP genes in response to stress signals, controlling the timing and level of phytoalexin production. | mdpi.comnih.govresearchgate.net |
| Oxidative Tailoring | Structural diversification | Leads to the formation of over 30 different phytoalexins from the brassinin precursor through reactions like methoxylation and cyclization. | pnas.orgnih.govresearchgate.net |
Chemical Synthesis and Analog Development of Methoxybrassenin B
Synthetic Methodologies for Methoxybrassenin B
The construction of the this compound scaffold has been approached through various synthetic strategies. These methods are designed to efficiently build the core structure, which consists of a 1-methoxyindole (B1630564) moiety linked at the 3-position to a carbonyl dithiocarbamate (B8719985) group.
A linear synthesis involves the sequential modification of a starting material through a series of chemical reactions to build the final product step-by-step. The synthesis of this compound has been successfully achieved using such an approach. researchgate.net The process typically begins with a substituted indole (B1671886) derivative, which undergoes a series of functional group transformations to introduce the characteristic side chain.
A notable linear synthesis of this compound starts from 1-methoxyindole-3-carboxaldehyde. researchgate.net This key intermediate is first oxidized to form 1-methoxyindole-3-carboxylic acid. researchgate.net The carboxylic acid is then activated, often by conversion to an acyl chloride, and subsequently reacted to form an acyl isothiocyanate. researchgate.net The final step involves the addition of a sulfur nucleophile and methylation to yield the target this compound. researchgate.net This step-wise methodology is also foundational for the synthesis of related analogs, including its nucleoside derivatives. researchgate.netresearchgate.net
In the context of this compound analogs, a convergent approach was considered for the preparation of its N-ribofuranosides. researchgate.net This strategy involved attempting to couple a pre-synthesized brassenin B molecule with a protected ribose sugar derivative. researchgate.net However, research indicated challenges with this method, leading to the adoption of a linear synthesis as a more effective route for producing the desired nucleoside analogs. researchgate.net
The successful synthesis of this compound and its analogs relies on the preparation of crucial chemical intermediates and the application of specific reaction conditions to facilitate the desired transformations. researchgate.netcas.cz Key starting materials and intermediates include 1-methoxyindole-3-carboxaldehyde and the corresponding 1-methoxyindole-3-carboxylic acid. researchgate.net The transformation of these precursors into the final dithiocarbamate structure involves a well-defined reaction sequence. researchgate.netcas.czresearchgate.net
The conversion of the indole-3-carboxylic acid to an indol-3-ylcarbonyl isothiocyanate is a pivotal step. researchgate.netcas.cz This is typically achieved by first forming an acid chloride with a reagent like oxalyl chloride, followed by treatment with potassium thiocyanate (B1210189) (KSCN). researchgate.net The resulting acyl isothiocyanate is then reacted with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH), and an alkylating agent like methyl iodide (MeI) to construct the methyl dithiocarbamate side chain. researchgate.netcas.cz For nucleoside analogs, a final deprotection step, for instance using sodium methoxide (B1231860) in methanol (B129727), is required to remove protecting groups from the sugar moiety. researchgate.net
| Transformation Step | Key Intermediate(s) | Typical Reagents and Conditions | Reference |
|---|---|---|---|
| Oxidation of Aldehyde | 1-Methoxyindole-3-carboxaldehyde | Sodium chlorite (B76162) (NaClO₂), NaH₂PO₄·2H₂O, in t-BuOH and 2-methylbut-2-ene | researchgate.net |
| Formation of Acyl Isothiocyanate | 1-Methoxyindole-3-carboxylic acid | 1. Oxalyl chloride to form acyl chloride. 2. Potassium thiocyanate (KSCN) | researchgate.net |
| Formation of Dithiocarbamate | 1-Methoxyindol-3-ylcarbonyl isothiocyanate | Sodium hydrosulfide (NaSH) followed by methyl iodide (MeI) | researchgate.netcas.cz |
| Deprotection of Nucleosides | Peracetylated nucleoside analogs | Catalytic sodium methoxide in methanol | researchgate.net |
Design and Synthesis of this compound Analogs
To explore structure-activity relationships and develop compounds with potentially enhanced biological properties, various analogs of this compound have been designed and synthesized. These include modifications at the indole nitrogen with sugar moieties and alterations to the side chain, such as the introduction of oxo derivatives.
Nucleoside analogs of brassenin B, specifically the 1-(α-D-ribofuranosyl) and 1-(β-D-ribofuranosyl) derivatives, have been synthesized to investigate the effect of a glycosidic substituent at the indole nitrogen. researchgate.netnih.gov The synthesis of these compounds was accomplished through a linear pathway. researchgate.net
The synthesis starts with the appropriately protected sugar attached to the indole ring, such as 1-(2,3,5-tri-O-acetyl-α/β-D-ribofuranosyl)indole-3-carboxaldehyde. researchgate.net This starting material then undergoes the same fundamental reaction sequence used for this compound: oxidation of the aldehyde to a carboxylic acid, conversion to the acyl isothiocyanate, and subsequent formation of the dithiocarbamate side chain. researchgate.net The synthesis is completed with a deprotection step to remove the acetyl groups from the ribofuranosyl moiety, yielding the final nucleoside analogs. researchgate.net
This compound is itself classified as an oxo derivative, distinguished by the carbonyl (C=O) group that links the indole ring system to the dithiocarbamate side chain. cas.cz The synthesis of related oxo derivatives, such as oxobrassinin (the demethoxy analog of this compound), provides insight into this class of compounds. cas.czresearchgate.net
Positional Isomers and Related Indole Derivatives
The synthesis of positional isomers of this compound and related indole derivatives has been a key area of investigation to understand how the placement of substituents on the indole ring affects the compound's properties.
A significant approach involves the preparation of 2-isomers of brassenin B and its analogs. researchgate.net The synthesis starts from indole-2-carboxylic acid, which is treated with phosphorus trichloride (B1173362) and then potassium thiocyanate to yield indol-2-ylcarbonyl isothiocyanate. cas.cz This intermediate is then reacted with sodium hydrogensulfide in the presence of methyl iodide to produce isooxobrassinin, the 2-isomer of oxobrassinin. researchgate.netcas.cz Methylation of isooxobrassinin with methyl iodide in the presence of potassium carbonate then yields isobrassenin B, a positional isomer of brassenin B. cas.cz During the synthesis of isooxobrassinin, an unstable compound in basic conditions, an unexpected side product, an imidazo[3,4-a]indole derivative, has also been isolated. researchgate.netcas.cz
Furthermore, analogs with modifications at the N1 position of the indole ring have been synthesized. cas.cz For instance, methylbrassenin B was prepared by the twofold methylation of oxobrassinin using methyl iodide and lithium hydride. cas.cz However, attempts to synthesize methylisobrassenin B, the corresponding positional isomer, by methylating isobrassenin B were unsuccessful. cas.cz
Other related indole derivatives have been prepared by treating indol-3-ylcarbonyl isothiocyanate and indol-2-ylcarbonyl isothiocyanate with various nucleophiles like methanol and amines. researchgate.netcas.cz These reactions yield monothiocarbamates and thiourea (B124793) derivatives. researchgate.netcas.cz Interestingly, in the case of indol-3-ylcarbonyl isothiocyanate, substitution products such as methyl carboxylates and carboxamides were also obtained. researchgate.netcas.cz This is thought to occur through the partial decomposition of the isothiocyanate to a ketene (B1206846) intermediate, which then reacts with the nucleophiles. researchgate.netcas.cz
Table 1: Key Positional Isomers and Related Indole Derivatives of this compound
| Compound Name | Starting Material | Key Reagents | Reference |
| Isobrassenin B | Indole-2-carboxylic acid | PCl₃, KSCN, NaSH, CH₃I, K₂CO₃ | cas.cz |
| Methylbrassenin B | Oxobrassinin | CH₃I, LiH | cas.cz |
| Monothiocarbamates | Indol-3-ylcarbonyl isothiocyanate | Methanol | researchgate.netcas.cz |
| Thiourea derivatives | Indol-3-ylcarbonyl isothiocyanate | Amines | researchgate.netcas.cz |
Glyoxylic Analogs (e.g., Glyoxylic 1-methoxybrassenin B)
The synthesis of glyoxylic analogs of indole phytoalexins, including 1-methoxybrassenin B, has been explored to investigate the impact of replacing a methylene (B1212753) or carbonyl group with a glyoxylic (CO-CO) moiety. researchgate.net
The general synthetic strategy for these analogs involves the use of corresponding (1H-indol-3-yl)glyoxylic acids or their acid chlorides as key starting materials. researchgate.net For instance, glyoxyl analogs of 1-methoxybrassenin B were successfully prepared by treating (1-methoxyindol-3-yl)glyoxyl chloride with an appropriate imide. researchgate.net Another approach involves the coupling of (1-methoxyindol-3-yl)glyoxylic acid with a dithiocarbamate in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The low solubility of the glyoxylic acid in common organic solvents like chloroform (B151607) or dichloromethane (B109758) was overcome by using N,N-dimethylformamide (DMF) as a co-solvent. researchgate.net
Research has shown that these glyoxylic analogs exhibit interesting biological properties. mdpi.com Specifically, the glyoxylic analog of 1-methoxybrassenin B demonstrated significant antiproliferative activity against various human cancer cell lines, with the highest potency observed against the CCRF-CEM T-cell acute lymphoblastic leukemia cell line. researchgate.netmdpi.com
Table 2: Synthesis of Glyoxylic Analogs of 1-Methoxybrassenin B
| Starting Material | Key Reagents/Methods | Resulting Analog | Reference |
| (1-methoxyindol-3-yl)glyoxyl chloride | Treatment with imide | Glyoxylic 1-methoxybrassenin B | researchgate.net |
| (1-methoxyindol-3-yl)glyoxylic acid | Coupling with dithiocarbamate using DCC | Glyoxylic 1-methoxybrassenin B | researchgate.net |
N-glycosylated Derivatives
The development of N-glycosylated derivatives of this compound represents another important direction in the modification of this natural product. researchgate.net Glycosylation can significantly alter the physicochemical properties of a molecule, such as its solubility and lipophilicity, which in turn can influence its biological activity. researchgate.netresearchgate.net
The synthesis of N-glycosylated derivatives of this compound, specifically 1-(α-D-ribofuranosyl)brassenin B and 1-(β-D-ribofuranosyl)brassenin B, has been achieved through a linear synthesis approach. researchgate.net This method utilizes 1-substituted indole-3-carboxaldehydes and carboxylic acids as key intermediates. researchgate.net The synthesis of the nucleoside analogs of 1-methoxybrassenin B has also been proposed as a means to develop potential antitumor derivatives. mdpi.com
A convergent approach has also been explored for the synthesis of 1-(β-D-ribofuranosyl)brassenin B starting from brassenin B. researchgate.net However, the low nucleophilicity of the indole nitrogen generally makes direct glycosylation challenging. researchgate.net The synthesis of N-glycosyl amides often involves glycosyl amines as intermediates, which can be unstable and lead to low yields and loss of stereocontrol. rsc.org A sequential synthesis using glycosyl azides as precursors to the glycosyl amines has been proposed to overcome these challenges. rsc.org
The process of N-linked glycosylation in general is a complex biosynthetic pathway that begins in the endoplasmic reticulum with the formation of a dolichol-linked oligosaccharide precursor. wikipedia.org This precursor is then transferred to an asparagine residue on a protein. wikipedia.org While this describes the natural process, chemical synthesis of N-glycosylated compounds often relies on coupling activated sugar donors with the aglycone. beilstein-journals.org
Table 3: Synthesized N-glycosylated Derivatives of this compound
| Derivative Name | Synthetic Approach | Key Intermediates | Reference |
| 1-(α-D-ribofuranosyl)brassenin B | Linear synthesis | 1-substituted indole-3-carboxaldehydes and carboxylic acids | researchgate.net |
| 1-(β-D-ribofuranosyl)brassenin B | Linear and convergent synthesis | 1-substituted indole-3-carboxaldehydes and carboxylic acids; Brassenin B | researchgate.net |
Biological Activities and Molecular Mechanisms of Methoxybrassenin B and Its Analogs
Antiproliferative and Anticancer Activity (In Vitro Studies)
Methoxybrassenin B, an indole (B1671886) phytoalexin, and its derivatives have demonstrated notable antiproliferative effects across a wide array of human cancer cell lines. Research has shown that these compounds can inhibit the growth of various tumor cells, highlighting their potential as anticancer agents.
Synthetic glyoxylic analogs of 1-methoxybrassenin B have been found to be particularly effective. mdpi.comresearchgate.net These analogs exhibited potent antiproliferative activity against several human cancer cell lines, including T-cell acute lymphoblastic leukemia (Jurkat, CCRF-CEM), breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and lung adenocarcinoma (A-549). researchgate.net The IC₅₀ values for the glyoxylic analog of 1-methoxybrassenin B ranged from 3.3 to 66.1 μmol/L across the tested cell lines, with the highest potency observed against the CCRF-CEM leukemia cell line. mdpi.comresearchgate.net
Specifically, 1-methoxybrassenin B itself has been evaluated for its antiproliferative activity against cell lines such as Jurkat, CEM, MCF-7, and HeLa, showing significant inhibition. researchgate.net The antiproliferative activity of indole phytoalexins is generally believed to stem from their ability to modulate transcription factors that regulate key cellular processes like the cell cycle, differentiation, and apoptosis, rather than through direct interaction with DNA. nih.gov
Furthermore, the broader class of indolyl glyoxylic amides, which share structural similarities, have shown activity against ovarian cancer (SKOV3), glioblastoma (U87), and pancreatic adenocarcinoma (ASPC-1) cell lines. mdpi.comnih.govajprd.com Studies on other human cancer cell lines, such as HL-60 (acute myeloid leukemia) and HepG2 (liver carcinoma), have also shown susceptibility to cytotoxic agents, indicating a broad spectrum of potential activity for compounds like this compound. biotechrep.irnih.gov
Interactive Table: Antiproliferative Activity of this compound Analogs
| Compound/Analog | Cell Line | Activity/IC₅₀ | Reference |
|---|---|---|---|
| Glyoxylic 1-methoxybrassenin B | Jurkat | IC₅₀ 3.3–66.1 µmol/L | mdpi.comresearchgate.net |
| Glyoxylic 1-methoxybrassenin B | CCRF-CEM | Most effective | mdpi.comresearchgate.net |
| Glyoxylic 1-methoxybrassenin B | MCF-7 | IC₅₀ 3.3–66.1 µmol/L | mdpi.comresearchgate.net |
| Glyoxylic 1-methoxybrassenin B | HeLa | IC₅₀ 3.3–66.1 µmol/L | mdpi.comresearchgate.net |
| Glyoxylic 1-methoxybrassenin B | A-549 | IC₅₀ 3.3–66.1 µmol/L | mdpi.comresearchgate.net |
| 1-methoxybrassenin B | Jurkat | Significant inhibition | researchgate.net |
| 1-methoxybrassenin B | CEM | Significant inhibition | researchgate.net |
| 1-methoxybrassenin B | MCF-7 | Significant inhibition | researchgate.net |
| 1-methoxybrassenin B | HeLa | Significant inhibition | researchgate.net |
| Indolyl glyoxylic amides | SKOV3 | Active | mdpi.comnih.govajprd.com |
| Indolyl glyoxylic amides | U87 | Active | mdpi.comnih.govajprd.com |
| Indolyl glyoxylic amides | ASPC-1 | Active | mdpi.comnih.govajprd.com |
The antiproliferative activity of this compound and related indole compounds is closely linked to their ability to interfere with the normal progression of the cell cycle. mdpi.comcbijournal.com The cell cycle is a tightly regulated process consisting of G1, S, G2, and M phases, with checkpoints to ensure genomic integrity. nih.gov Disruption of this cycle is a key mechanism for many anticancer agents.
Studies on indole derivatives have shown that they can induce cell cycle arrest at various phases. For instance, some simple indole derivatives, specifically 3-formyl-2-phenylindoles, have been reported to arrest the cell cycle in the G2/M phase. cbijournal.com This arrest prevents cells from entering mitosis, ultimately leading to apoptotic cell death. cbijournal.com The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from dividing. oncotarget.com
Furthermore, analysis of cells treated with antiproliferative agents often reveals an increase in the sub-G0/G1 DNA fraction, which is indicative of apoptotic cells with fragmented DNA. While specific studies on this compound's effect on this fraction are not detailed in the provided context, the induction of a sub-G1 peak is a common characteristic of apoptosis-inducing anticancer compounds. mdpi.com Different chemotherapeutic agents can cause cell cycle arrest in various phases (G1, S, or G2) depending on the cell type and the drug's mechanism of action. haematologica.org For example, doxorubicin (B1662922) can arrest B-cell lymphoma cells in the G2 phase. haematologica.org The ability of a compound to halt cell cycle progression is a crucial aspect of its anticancer potential.
This compound and its analogs can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. ajprd.com Apoptosis is a highly regulated process involving two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases. waocp.org
A key family of proteins regulating the intrinsic pathway is the Bcl-2 family, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). mdpi.com The ratio of these proteins is crucial for cell survival or death. mdpi.com Anticancer compounds can induce apoptosis by down-regulating Bcl-2 and up-regulating Bax, leading to mitochondrial dysfunction and the release of cytochrome c. mdpi.com This, in turn, activates a cascade of caspases, including the executioner caspase-3, which is responsible for the proteolytic cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com
The tumor suppressor protein p53 also plays a central role in apoptosis. In response to cellular stress like DNA damage, p53 can transcriptionally activate pro-apoptotic genes such as Bax. waocp.orgnih.gov It can also mediate apoptosis through transcription-independent mechanisms by interacting directly with Bcl-2 family proteins at the mitochondria. researchgate.net The induction of apoptosis by some indole-based drugs is associated with the activation of the p53 pathway. cbijournal.com While the direct interaction of this compound with these specific proteins is not fully detailed, the pro-apoptotic activity of related indole compounds suggests a similar mechanism involving the modulation of the Bcl-2 family, caspase activation, and potentially the p53 pathway. ajprd.comcbijournal.com
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for anticancer therapies. researchgate.netnih.gov The pathway is initiated by the activation of PI3K, which then activates the protein kinase Akt, leading to the phosphorylation and regulation of a host of downstream targets that promote cell survival and inhibit apoptosis. nih.gov
While direct evidence linking this compound to the PI3K pathway is not explicitly provided in the search results, the broader context of indole-based anticancer compounds suggests this as a potential mechanism. For example, genistein, another natural compound, induces G2/M arrest and apoptosis in bladder cancer cells by inhibiting the ROS-dependent PI3K/Akt signal transduction pathway. mdpi.com The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, and its inhibition can lead to decreased cell proliferation and survival. mdpi.com Given the antiproliferative and pro-apoptotic effects of this compound, it is plausible that its mechanism of action involves the modulation of key survival pathways like PI3K/Akt.
Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton, playing crucial roles in maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govresearchgate.net The dynamic nature of microtubules, characterized by phases of assembly and disassembly, is critical for their function. rsc.orgcolorado.edu Consequently, microtubules are a well-established target for anticancer drugs. cbijournal.com
Compounds that interfere with microtubule dynamics can be classified as either microtubule-stabilizing or microtubule-destabilizing agents. Both types of agents disrupt the delicate balance of microtubule dynamics, leading to a block in mitosis and subsequent cell death. acs.org Synthetic indolyl glyoxylic amides, which are structurally related to analogs of this compound, have been identified as a class of microtubule-destabilizing anticancer agents. mdpi.comnih.govajprd.comnih.gov These compounds inhibit tubulin polymerization, leading to the disruption of the microtubule network. cbijournal.com This disruption causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis. cbijournal.com The transition from the G2 to the M phase is marked by a significant reorganization of the microtubule network, and its disruption is a potent anticancer strategy. nih.gov
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan. acs.orgmdpi.com In the context of cancer, increased IDO expression in tumor cells or surrounding immune cells helps tumors evade the host immune system by creating a tryptophan-depleted microenvironment that suppresses T-cell function. nih.gov Therefore, inhibiting IDO is a promising strategy in cancer immunotherapy. nih.gov
Oxidative Stress Induction (e.g., Reactive Oxygen Species production)
While direct studies on this compound's specific role in inducing reactive oxygen species (ROS) are not extensively detailed in the provided context, the broader class of indole phytoalexins, including the related compound brassinin (B1667508), has been shown to induce ROS production. semanticscholar.org ROS are highly reactive chemical species formed from molecular oxygen, and their production is a common cellular response to various stressors. wikipedia.orgnih.gov In a biological context, the controlled production of ROS can act as a signaling mechanism, while excessive production can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. wikipedia.orgnih.gov
The induction of oxidative stress is a known mechanism by which certain compounds exert their biological effects. frontiersin.orgnih.gov For instance, in the context of cancer therapy, some chemotherapy drugs generate ROS to induce oxidative damage in cancer cells. mdpi.com In plants, the generation of ROS is a key component of the defense response against pathogens. nih.govscirp.org It is plausible that this compound, like other phytoalexins, contributes to defense mechanisms through the modulation of ROS levels, thereby creating an environment that is hostile to invading pathogens. However, further research is required to specifically elucidate the mechanisms by which this compound influences ROS production and the subsequent physiological outcomes.
Antimicrobial Activity
This compound has demonstrated antifungal properties. cas.czresearchgate.net Research has specifically examined its activity against the fungus Bipolaris leersiae. cas.czcas.cz In a study comparing the antifungal activity of several indole phytoalexin analogs, it was noted that while the synthesized compounds exhibited some activity, they were less potent than the parent phytoalexin, brassinin. cas.czcas.cz This suggests that the specific chemical structure of these phytoalexins is crucial for their antifungal efficacy.
Other related cruciferous phytoalexins have also shown activity against Bipolaris leersiae. nih.govresearchgate.net For example, dioxibrassinin is another phytoalexin with reported antimicrobial activity against this fungus. researchgate.net The collective findings underscore the role of this class of compounds in defending against fungal pathogens.
The antimicrobial activities of indole phytoalexins extend beyond Bipolaris leersiae to a range of other plant pathogens. researchgate.netscielo.br Cruciferous phytoalexins, as a group, are recognized for their role in protecting plants from various microbial attacks. researchgate.net For instance, brassinin has been shown to have activity against several isolates of Alternaria phytopathogens. nih.gov The production of these compounds is a key defense strategy employed by cruciferous plants against fungal infections. mdpi.com The ability of these compounds to inhibit the growth of a variety of plant pathogens highlights their importance in agriculture and plant health. scielo.br
Role as a Phytoalexin in Plant Defense Mechanisms
This compound is a phytoalexin, a class of compounds central to the induced chemical defense systems of plants. nih.govresearchgate.net Phytoalexins are not typically present in healthy plant tissues but are synthesized and accumulate in response to various stressors, including microbial attack, injury, or exposure to certain chemicals. nih.govslideshare.netnih.gov The synthesis of these compounds is triggered by elicitors, which are substances that initiate the plant's defense response. nih.gov
Cruciferous vegetables are known for producing a variety of sulfur-containing indole phytoalexins when threatened by pathogens. nih.gov The production of this compound and other related compounds is a hallmark of the Brassicaceae family's defense strategy. nih.govcollectionscanada.gc.ca For example, the model plant Thellungiella halophila was found to accumulate wasalexins and methoxybrassenin upon elicitation with copper chloride. caister.com This induced production of phytoalexins forms a critical part of the plant's innate immune system.
The relationship between phytoalexin production and disease resistance is well-established. nih.gov Plants that can rapidly produce and accumulate effective phytoalexins are often more resistant to certain diseases. The diverse array of indole phytoalexins found in crucifers, including this compound, provides a broad spectrum of defense against various pathogens. researchgate.net
Structure Activity Relationship Sar Studies of Methoxybrassenin B
Identification of Key Structural Moieties for Biological Activity
The N,N-dimethyldithiocarbamate side chain (-CH₂-S-C(=S)-N(CH₃)₂) attached to the indole (B1671886) core is widely regarded as the primary pharmacophore of Methoxybrassenin B. Its presence is fundamental to the compound's potent biological activities, particularly its antifungal properties.
Research has demonstrated that modifications or replacements of this side chain almost invariably lead to a dramatic reduction in potency. The significance of this moiety is attributed to several factors:
Reactivity: The dithiocarbamate (B8719985) group is chemically reactive and can participate in various biochemical interactions. It is hypothesized to act as a pro-electrophile, potentially releasing reactive species like isothiocyanates or serving as a Michael acceptor under physiological conditions, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.
Metal Chelation: Dithiocarbamates are excellent chelating agents for metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺). This ability can disrupt the function of metalloenzymes that are essential for pathogen survival by sequestering the catalytic metal cofactor.
Structural Integrity: The specific N,N-dimethyl substitution on the dithiocarbamate is also important. Comparative studies with analogs bearing different alkyl groups or an unsubstituted (-NH₂) group (as in brassinin) show that the dimethylated form often confers superior activity, possibly due to optimized steric and electronic properties for target binding.
The N1-Methoxy Group: The defining feature of this compound is the methoxy (B1213986) group (-OCH₃) at the N1 position of the indole ring. Its presence distinguishes it from its parent compound, Brassenin B, which has a proton (-H) at this position. The N1-methoxy group exerts a notable electronic effect on the indole system. As an electron-donating group, it can increase the electron density of the indole ring, potentially influencing its interaction with biological targets. Furthermore, it increases the molecule's lipophilicity compared to an N1-hydroxy analog and prevents the formation of a hydrogen bond at the N1 position, which can be critical for fitting into a specific binding pocket. In many bioassays, this compound demonstrates superior or distinct activity compared to Brassenin B, highlighting the positive contribution of this substituent.
Aromatic Ring Substituents: While this compound is unsubstituted on the benzene (B151609) portion of its indole ring, studies on synthetic analogs have shown that adding substituents at the C4, C5, C6, or C7 positions can fine-tune activity. The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups can alter the molecule's electronic profile and lipophilicity, leading to varied effects on potency depending on the specific biological target.
Phytoalexins like this compound exist in plants as part of a broader metabolic network that includes their glycosylated precursors, known as glucosinolates (e.g., glucobrassicin). Glycosylation refers to the attachment of a sugar moiety (like glucose) to the core structure.
The impact of glycosylation on direct biological activity is generally negative. The attachment of a large, polar sugar group drastically alters the molecule's physicochemical properties:
Decreased Lipophilicity: Glycosylated forms are significantly more water-soluble and less able to passively diffuse across lipid-rich biological membranes, such as the cell walls of fungi or the plasma membranes of mammalian cells.
Steric Hindrance: The bulky sugar group can sterically block the active pharmacophore (the dithiocarbamate side chain) from accessing its binding site on a target enzyme or receptor.
Consequently, glycosylated analogs are typically inactive or exhibit vastly reduced potency in in vitro assays. They are considered stable storage forms or pro-drugs. Their biological relevance lies in their ability to be hydrolyzed by enzymes (e.g., myrosinase in plants or β-glucosidases in microbes) to release the active, non-glycosylated aglycone (e.g., this compound) at the site of infection or stress.
Lipophilicity, often quantified as the partition coefficient (log P), is a critical parameter that governs the pharmacokinetic and pharmacodynamic behavior of a molecule. For this compound, lipophilicity plays a pivotal role in its ability to reach its intracellular targets.
Membrane Permeability: A moderate degree of lipophilicity is essential for the compound to cross the lipid bilayer of cell membranes. Compounds that are too polar (hydrophilic) are repelled by the lipid environment and cannot enter the cell efficiently.
The Lipophilic Balance: Conversely, compounds that are excessively lipophilic may become sequestered within the membrane, preventing them from reaching their targets in the cytoplasm or nucleus. The structure of this compound, with its lipophilic indole ring, methoxy group, and dithiocarbamate side chain, strikes a balance that facilitates effective membrane transit.
Modulation via Substitution: SAR studies often reveal a parabolic relationship between log P and activity. The activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to decreased activity. The N1-methoxy group contributes positively to this lipophilic character compared to an N1-H (Brassenin B), which may partly explain its enhanced activity in certain contexts.
Comparative Analysis of this compound and its Analogs
To crystallize the SAR principles discussed above, a direct comparison of this compound with its structurally related analogs is highly instructive. The following table summarizes the key structural differences and their general impact on biological activity, primarily focusing on antifungal potency.
| Compound Name | Key Structural Difference from this compound | General Impact on Antifungal Activity | Key SAR Insight |
|---|---|---|---|
| This compound | Reference compound (N1-OCH₃, dithiocarbamate side chain) | High potency | The combination of the N1-methoxy group and the dithiocarbamate side chain results in strong activity. |
| Brassenin B | Lacks the N1-methoxy group (has N1-H) | Potent, but often slightly less active than this compound | Highlights the positive, albeit sometimes modest, contribution of the N1-methoxy group to overall activity. |
| Brassinin (B1667508) | Features a thiocarbamate side chain (-CH₂-S-C(=S)-NH₂) | Significantly lower potency | Demonstrates the critical importance of the N,N-dimethyl dithiocarbamate moiety over the unsubstituted thiocarbamate. |
| Cyclobrassinin | The side chain is cyclized to form a thiazole (B1198619) ring fused with the indole | Activity is generally reduced or altered | Shows that the flexible, acyclic dithiocarbamate side chain is crucial for the primary mechanism of action. Cyclization restricts conformational freedom. |
| Spirobrassinin | Features a spiro-cyclic oxathiazole ring at the C2 position | Activity profile is different, often reduced | Indicates that both the specific nature and the point of attachment of the sulfur-containing side chain are vital for potency. |
| 1-Hydroxybrassenin B | Features an N1-hydroxy group (-OH) instead of methoxy | Activity is typically lower | The N1-OH group is more polar and can act as a hydrogen bond donor, altering lipophilicity and binding interactions unfavorably compared to the N1-OCH₃ group. |
This comparative analysis unequivocally establishes that the optimal structure for high antifungal activity in this class of compounds involves an indole scaffold functionalized with an N1-methoxy group and, most critically, a C3-methylene N,N-dimethyldithiocarbamate side chain.
Computational Approaches in SAR (e.g., QSAR, 3D QSAR)
To further refine the understanding of SAR and to predict the activity of novel analogs, computational modeling techniques are increasingly employed. These methods provide quantitative and visual insights into the molecular properties driving biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties (descriptors). For this compound and its analogs, a typical QSAR equation might look like: Biological Activity = c₁(log P) + c₂(Electronic Parameter σ) + c₃*(Steric Parameter Eₛ) + constant By analyzing a set of molecules with known activities, these models can identify which properties are most influential. For instance, a QSAR study might quantitatively confirm that higher lipophilicity (log P) and a specific electronic distribution on the indole ring are positively correlated with antifungal potency. These models are valuable for screening virtual libraries of compounds to prioritize synthesis efforts.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated view. In a 3D-QSAR study, a series of analogs are structurally aligned, and steric and electrostatic fields are calculated around them. The output is a 3D contour map superimposed on the molecule, visually indicating regions where:
Bulky groups are favored (positive steric contribution) or disfavored (negative steric contribution).
Positive or negative charges are favored, providing a map of electrostatic requirements for optimal binding.
For this compound, a 3D-QSAR model could reveal the precise steric tolerance around the dithiocarbamate side chain and highlight the favorable electrostatic potential contributed by the N1-methoxy group, thereby providing a powerful visual tool for designing next-generation analogs with enhanced target affinity and activity.
Advanced Research Methodologies for Methoxybrassenin B Studies
Analytical Techniques for Structure Elucidation and Purity Assessment
The precise determination of Methoxybrassenin B's molecular structure and the verification of its purity are fundamental prerequisites for any biological or biochemical investigation. High-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose.
In Vitro Biological Activity Evaluation Assays
To understand the potential therapeutic applications of this compound, its biological activity is evaluated using a variety of in vitro assays. These assays are designed to assess its effects on cellular processes such as proliferation, survival, and cell cycle progression, particularly in cancer cell lines.
Cell Proliferation Assays (e.g., IC50 determination)
Cell proliferation assays are fundamental to determining the cytotoxic or cytostatic effects of this compound on cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.
Commonly used cell proliferation assays include:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cell mass.
Trypan Blue Exclusion Assay: This is a simple cell counting method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
To determine the IC50 value, cancer cells are treated with a range of concentrations of this compound for a specific period (e.g., 24, 48, or 72 hours). A dose-response curve is then generated by plotting cell viability against the compound concentration, from which the IC50 value can be calculated.
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Formazan concentration (colorimetric) |
| SRB Assay | Binding of dye to cellular proteins | Amount of bound dye (colorimetric) |
| Trypan Blue | Exclusion of dye by viable cells | Number of viable and non-viable cells |
Apoptosis and Cell Cycle Analysis Techniques (e.g., flow cytometry)
To elucidate the mechanisms underlying the anti-proliferative effects of this compound, further assays are conducted to investigate its impact on programmed cell death (apoptosis) and cell cycle progression.
Apoptosis Assays:
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis by this compound.
Cell Cycle Analysis:
Propidium Iodide (PI) Staining with Flow Cytometry: To determine the effect of this compound on cell cycle distribution, cells are fixed, permeabilized, and stained with PI, which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis of the PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that this compound may be inducing cell cycle arrest at that checkpoint.
| Technique | Parameter Measured | Interpretation |
| Annexin V/PI Staining | Phosphatidylserine exposure and membrane integrity | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells |
| Caspase Activity Assays | Activity of specific caspase enzymes | Confirms the activation of apoptotic pathways |
| PI Staining (Cell Cycle) | DNA content per cell | Quantifies the percentage of cells in G0/G1, S, and G2/M phases |
Techniques for Biosynthetic Pathway Elucidation
Understanding the biosynthetic pathway of this compound in plants is crucial for metabolic engineering efforts aimed at enhancing its production. The elucidation of this pathway involves a combination of isotopic labeling studies, enzymatic assays, and genetic approaches.
Isotopic Labeling Studies: Precursor feeding experiments using isotopically labeled compounds (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H) are a classical approach to trace the origin of atoms in a natural product. Labeled precursors, such as tryptophan, are supplied to the plant or cell culture, and the incorporation of the label into this compound is monitored using NMR or MS. This provides direct evidence for the involvement of specific precursors and intermediates in the biosynthetic pathway.
Enzymatic Assays: Once putative biosynthetic genes are identified, the corresponding enzymes can be produced recombinantly and their activity can be tested in vitro. By incubating the purified enzyme with suspected substrates and co-factors, researchers can confirm its specific catalytic function in the pathway. The reaction products are typically analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with MS.
Genetic and Genomic Approaches:
Transcriptomics: By comparing the gene expression profiles of plants under conditions that induce this compound production (e.g., after elicitor treatment) with control conditions, researchers can identify candidate genes that are co-regulated with its biosynthesis.
Gene Silencing and Overexpression: Techniques like RNA interference (RNAi) or CRISPR/Cas9 can be used to silence the expression of candidate biosynthetic genes. A resulting decrease or complete loss of this compound production would provide strong evidence for the gene's involvement in the pathway. Conversely, overexpressing a candidate gene might lead to increased accumulation of the compound or its intermediates.
Genome Mining: With the increasing availability of plant genome sequences, bioinformatics tools can be used to search for genes encoding enzymes that are likely to be involved in the biosynthesis of indole (B1671886) alkaloids, such as cytochrome P450 monooxygenases, methyltransferases, and glutathione (B108866) S-transferases.
By integrating the information obtained from these diverse methodologies, a comprehensive understanding of the chemistry, biological activity, and biosynthesis of this compound can be achieved, paving the way for its potential development as a therapeutic agent.
Isotope Labeling Studies
Isotope labeling is a powerful technique used to trace the metabolic fate of precursors and intermediates in the biosynthesis of natural products like this compound. nih.gov This methodology involves feeding the plant with a precursor molecule that has one or more of its atoms replaced with a heavy isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.gov The labeled precursor is then incorporated into the downstream metabolites, allowing researchers to track the transformation of atoms and elucidate the biosynthetic pathway. beilstein-journals.org
In the context of this compound, which is an indole alkaloid derived from the amino acid L-tryptophan, isotope labeling studies would typically involve the administration of isotopically labeled L-tryptophan to a Brassica species. nih.govfrontiersin.org By analyzing the mass spectra of the isolated this compound, the location and incorporation of the heavy isotopes can be determined. This information provides direct evidence for the biosynthetic origin of the carbon and nitrogen atoms in the this compound molecule.
Key applications of isotope labeling in this compound research include:
Pathway Elucidation: Confirming L-tryptophan as the primary precursor and identifying key intermediates in the biosynthetic pathway.
Mechanistic Insights: Understanding the enzymatic reactions and rearrangements that occur during the conversion of precursors to this compound.
Metabolic Flux Analysis: Quantifying the flow of metabolites through the biosynthetic pathway under different physiological conditions.
| Labeled Precursor | Isotope | Expected Labeled Positions in this compound | Research Goal |
| L-Tryptophan | ¹³C, ¹⁵N | Indole ring, side chain | Confirming precursor and tracing the indole scaffold |
| S-Adenosyl methionine | ¹³C (methyl group) | Methoxy (B1213986) group | Identifying the methyl donor for the methoxy group |
| Cysteine | ³⁴S | Thioether or related sulfur-containing intermediates (if applicable) | Investigating the source of sulfur in related phytoalexins |
This table is illustrative of potential isotope labeling experiments for this compound research.
Transcriptomic and Comparative Genomic Approaches
Transcriptomic and comparative genomic approaches have revolutionized the study of plant specialized metabolism, including the biosynthesis of phytoalexins like this compound. mdpi.com These methodologies allow for the large-scale analysis of gene expression and the comparison of genomes to identify candidate genes and enzymes involved in a specific biosynthetic pathway.
Transcriptomics , particularly through techniques like RNA sequencing (RNA-seq), provides a snapshot of the genes that are actively being transcribed in a plant at a given time. frontiersin.org In the study of this compound, researchers would typically compare the transcriptomes of Brassica plants under conditions that induce phytoalexin production (e.g., pathogen infection or elicitor treatment) with control plants. biorxiv.org Genes that are significantly upregulated in the induced plants are strong candidates for being involved in this compound biosynthesis.
Comparative genomics , on the other hand, involves comparing the genomes of different plant species or varieties that exhibit variations in their ability to produce this compound. By identifying genes that are present in producer species but absent or different in non-producer species, researchers can pinpoint candidate biosynthetic genes. mdpi.com This approach is particularly powerful when combined with transcriptomics to narrow down the list of potential genes.
Key findings from transcriptomic and comparative genomic studies in related systems include:
Identification of Biosynthetic Gene Clusters: The discovery that genes for a complete biosynthetic pathway are often located together in a cluster on a chromosome. mdpi.com
Discovery of Novel Enzymes: The identification of previously uncharacterized enzymes, such as cytochrome P450s, methyltransferases, and glutathione S-transferases, that play crucial roles in phytoalexin biosynthesis. frontiersin.org
Elucidation of Regulatory Networks: The identification of transcription factors that control the expression of biosynthetic genes in response to environmental stimuli. frontiersin.org
| Approach | Methodology | Key Application for this compound Research | Expected Outcome |
| Transcriptomics | RNA-sequencing (RNA-seq) | Comparison of gene expression in induced vs. non-induced Brassica plants. | Identification of co-expressed genes potentially involved in this compound biosynthesis. |
| Comparative Genomics | Whole-genome sequencing and comparison | Analysis of genomes from this compound-producing and non-producing Brassica species. | Identification of candidate genes and gene clusters unique to producer species. |
| Integrated Omics | Combination of transcriptomics, proteomics, and metabolomics | Correlating gene expression with protein abundance and metabolite profiles. | A comprehensive understanding of the this compound biosynthetic pathway and its regulation. |
This table summarizes the application of transcriptomic and comparative genomic approaches to the study of this compound.
Future Research Directions and Potential Applications of Methoxybrassenin B
Exploration of Novel Synthetic Analogs with Enhanced Activity or Specificity
A significant area of ongoing research involves the chemical synthesis of novel analogs of Methoxybrassenin B to improve its therapeutic properties. researchgate.net By modifying the core structure of indole (B1671886) phytoalexins, scientists aim to create derivatives with increased potency, greater selectivity for cancer cells, or more favorable pharmacological profiles. researchgate.net
One notable approach has been the preparation of glyoxyl analogs of various indole phytoalexins, including 1-methoxybrassenin B. ajprd.commdpi.com These synthetic derivatives have been tested for their antiproliferative effects against a panel of human cancer cell lines. ajprd.com Research has shown that a glyoxylic analog of 1-methoxybrassenin B was particularly effective, demonstrating IC50 values ranging from 3.3 to 66.1 μmol/L across different cancer cell lines. mdpi.com The most significant activity was observed against the CCRF-CEM cell line for acute lymphoblastic leukemia. mdpi.com
The synthesis of these analogs often begins with key intermediates like 1-substituted indole-3-carboxaldehydes and carboxylic acids. researchgate.net The exploration extends to creating various isomers and derivatives, such as those with modified side chains or substitutions on the indole ring, in a quest for enhanced biological activity. researchgate.netnih.gov Studies comparing these synthetic analogs to the original natural compounds have indicated that chemical modifications can lead to increased antiproliferative activities. researchgate.net
Table 1: Antiproliferative Activity of a Glyoxylic Analog of 1-Methoxybrassenin B
| Cell Line | Cancer Type | IC50 (μmol/L) |
|---|---|---|
| CCRF-CEM | T-cell acute lymphoblastic leukemia | 3.3–66.1 |
| Jurkat | T-cell acute lymphoblastic leukemia | 3.3–66.1 |
| HeLa | Cervical adenocarcinoma | 3.3–66.1 |
| MCF-7 | Breast adenocarcinoma (ER+) | 3.3–66.1 |
| MDA-MB-231 | Breast adenocarcinoma (ER-) | 3.3–66.1 |
| A-549 | Lung adenocarcinoma | 3.3–66.1 |
Source: mdpi.com
Deeper Elucidation of Molecular Mechanisms and Cellular Targets
While the anticancer potential of this compound and its analogs is evident, the precise molecular mechanisms and cellular targets are not yet fully understood and require deeper investigation. mdpi.comresearchgate.net Understanding these mechanisms is crucial for the rational design of new, more effective analogs and for predicting their effects. researchgate.net
Current research into related indole compounds provides some clues. For instance, synthetic indolylglyoxylamides, a class of compounds structurally related to some this compound analogs, have been identified as microtubule destabilizing agents. ajprd.commdpi.com They are thought to inhibit microtubule polymerization by interacting with the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent cell death. ajprd.com The derivative known as Indibulin, which contains an indole-3-glyoxylamide (B122210) core, is a notable example of a microtubule polymerization inhibitor. ajprd.com
For this compound itself, further studies are needed to confirm if it or its direct analogs share this mechanism or if they act through other pathways. nlk.czmdpi-res.com Research on other phytoalexins suggests various potential mechanisms, including the induction of apoptosis and the modulation of cellular redox states, which could also be relevant for this compound. researchgate.net Future research will likely focus on identifying specific protein interactions and signaling pathways affected by this compound to clarify its mode of action.
Development of this compound as a Lead Compound for Therapeutic Development (Pre-clinical Research)
This compound and its synthetic derivatives are considered promising lead compounds for the development of new therapeutic agents, particularly in oncology. ajprd.comnlk.czmdpi-res.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. nih.gov
The antiproliferative activity of this compound analogs has been demonstrated against a variety of human tumor cell lines, as shown in the table below. ajprd.comresearchgate.net The ability of these compounds to inhibit the growth of cancer cells, including those from leukemia, breast, cervical, and lung cancers, provides a strong rationale for advancing them into preclinical research. ajprd.commdpi.com
Table 2: Human Cancer Cell Lines Tested with this compound Analogs
| Cell Line | Type of Cancer |
|---|---|
| Jurkat | T-cell acute lymphoblastic leukemia |
| CCRF-CEM | T-cell acute lymphoblastic leukemia |
| CEM-VCR | Vincristine-resistant T-cell acute lymphoblastic leukemia |
| MCF-7 | Breast adenocarcinoma, estrogen receptor-positive |
| MDA-MB-231 | Breast adenocarcinoma, estrogen receptor-negative |
| HeLa | Cervical adenocarcinoma |
| A-549 | Lung adenocarcinoma |
Q & A
Q. How can researchers enhance reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like MetaboLights and share code via GitHub. Use electronic lab notebooks (ELNs) for real-time documentation .
Tables: Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
